1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-3-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Fluoro-3-methoxypyridin-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-one: Another similar compound with the methoxy group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(5-fluoro-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 |
InChI Key |
YZWPOMVBJLTPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.